5-methyl-1,3,2lambda6-dioxathiane-2,2-dione
Overview
Description
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is a versatile chemical compound with the molecular formula C4H8O4S. It is known for its unique structure, which includes a dioxathiane ring with a methyl group attached. This compound is utilized in various scientific research fields due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted dioxathiane precursor with an oxidizing agent to introduce the dione functionality .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to other functional groups.
Substitution: The methyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for biological pathways.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions often involve the formation of covalent bonds or non-covalent interactions with the active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-one: Similar in structure but lacks the sulfur atom.
1,3-Dioxane-2-one: Another related compound with a different ring structure.
5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dioxide: A closely related compound with an additional oxygen atom.
Uniqueness
5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinctive chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-1,3,2-dioxathiane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-4-2-7-9(5,6)8-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABAXUXIQYUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70796549 | |
Record name | 5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70796549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62822-68-8 | |
Record name | 5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70796549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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